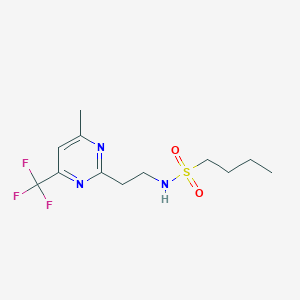

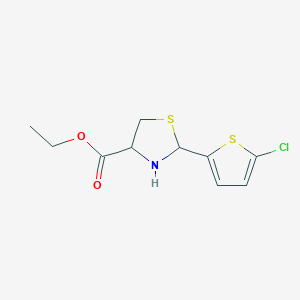

![molecular formula C19H15N3O4S2 B2741780 (Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-08-7](/img/structure/B2741780.png)

(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that is part of a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles . These compounds have been synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . They have been screened for in vitro antibacterial activities against two Gram-positive bacteria S. aureus, B. subtilis; two Gram-negative bacteria E. coli and K. pneumoniae .

Synthesis Analysis

The synthesis of these compounds involves a copper (I) catalyzed azide-alkyne cycloaddition reaction . The reaction of 2-(prop-2-yn-1-ylthio)benzo[d]oxazole (3a)/2-(prop-2-yn-1-ylthio)benzo[d]thiazole (3b) (1.0 mmol), 4-(bromomethyl)-N-arylbenzamide derivatives (6a-6j) (1.0 mmol) and sodium azide was used to synthesize the targeted 1,4-disubstituted 1,2,3-triazoles .Molecular Structure Analysis

The structure of the synthesized derivatives was examined using FTIR, 1H, 13C-NMR and HRMS techniques . The compound appears as a white solid with a melting point of 152–156 °C . The FTIR (KBr) shows ν max = 3361 (N–H str.), 3124 (C–H str., triazole ring), 2942 (C–H str., aliphatic), 1645 (C=O sym. str., amide), 1521, 1423 (C=C str., aromatic ring), cm −1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored by thin layer chromatography (TLC) . The reaction of 2-(prop-2-yn-1-ylthio)benzo[d]oxazole (3a)/2-(prop-2-yn-1-ylthio)benzo[d]thiazole (3b) (1.0 mmol), 4-(bromomethyl)-N-arylbenzamide derivatives (6a-6j) (1.0 mmol) and sodium azide was used to synthesize the targeted 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis

The compound appears as a white solid with a melting point of 152–156 °C . The FTIR (KBr) shows ν max = 3361 (N–H str.), 3124 (C–H str., triazole ring), 2942 (C–H str., aliphatic), 1645 (C=O sym. str., amide), 1521, 1423 (C=C str., aromatic ring), cm −1 .Applications De Recherche Scientifique

- Researchers have synthesized and evaluated derivatives of this compound for their antimicrobial potential. Specifically, compounds like 12e, 12f, and 12k demonstrated significant growth inhibitory activity against microbial strains .

- The same derivatives were also tested for antioxidant activity using the DPPH free radical-scavenging assay. They exhibited remarkable antioxidant properties compared to standard antioxidants .

- Molecular docking studies revealed that compounds 12a-l interacted with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease .

- The compound’s triazole moiety makes it interesting for further exploration. Triazoles are versatile scaffolds with diverse pharmacological activities .

- Researchers have synthesized 1,2,3-triazole hybrids with amine-ester functionality, which could be relevant for drug development .

Antimicrobial Activity

Antioxidant Properties

COVID-19 Research

1,2,3-Triazole Hybrids

Anti-Cancer Potential

Orientations Futures

The compounds have shown promising antibacterial activity, which suggests they could be further explored for their potential as antimicrobial agents . Moreover, molecular docking studies reveal that these compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

Propriétés

IUPAC Name |

4-acetyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S2/c1-3-10-22-16-9-8-15(28(20,25)26)11-17(16)27-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h1,4-9,11H,10H2,2H3,(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDZNZODYMDBQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

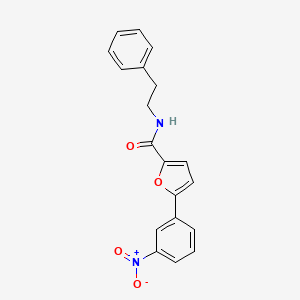

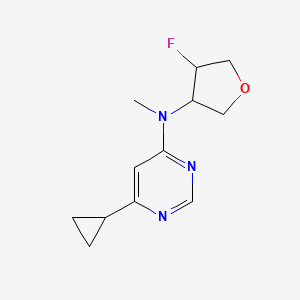

![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)

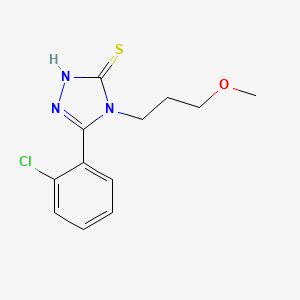

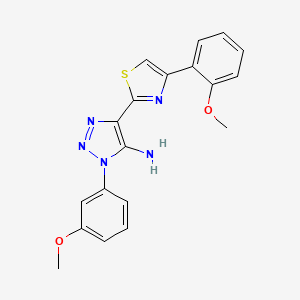

![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)

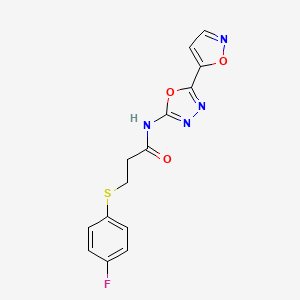

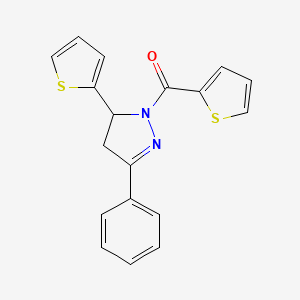

![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2741711.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2741716.png)

![7-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2741719.png)